(S)-Lercanidipine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lercanidipine-d3 Hydrochloride is a calcium channel blocker that is used to treat hypertension. It is a deuterated form of (S)-Lercanidipine Hydrochloride, which is a widely used antihypertensive drug. The deuterated form is used for scientific research purposes, as it allows for the study of the drug's mechanism of action and its effects on the body.
科学的研究の応用
Nanostructured Lipid Carriers for Oral Delivery
- Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).
Transdermal Delivery System
- Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).
Inclusion Complex with β-Cyclodextrin
- An inclusion complex with β-cyclodextrin was prepared to improve the solubility and dissolution characteristics of lercanidipine hydrochloride. This approach could significantly enhance the drug's bioavailability (Farhatjahan Shaikh, Meenakshi Patel, N. Surti, V. Patel, 2017).
Matrix Type Transdermal Patches
- Matrix type transdermal patches were developed, indicating a suitable formulation for the transdermal delivery system (TDDS) of lercanidipine hydrochloride. This system showed satisfactory characteristics and potential for therapeutic use (T. Mamatha, J. Venkateswara Rao, K. Mukkanti, G. Ramesh, 2010).
Solubility and Bioavailability Enhancement
- Studies focusing on solubility and bioavailability enhancement through various methods, such as solid dispersion, self-emulsifying drug delivery systems (SEDDS), and microparticle formulations, have demonstrated significant improvements in the dissolution rate and bioavailability of lercanidipine hydrochloride. These advancements suggest promising avenues for improving the clinical efficacy of lercanidipine hydrochloride in the management of hypertension (H. Jeong, J. Y. Park, S. Y. Kim, S. Cha, Seon Eui Lee, Na Keum Jang, Wonchan Lee, Jin Pyo Lee, J. Song, G. Khang, 2016).
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Lercanidipine-d3 Hydrochloride involves the conversion of starting materials into intermediates, followed by the final conversion into the target compound.", "Starting Materials": [ "3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid", "Deuterium oxide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "The synthesis begins with the conversion of 3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid into the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with deuterium oxide to form the deuterated intermediate.", "The intermediate is then reacted with sodium hydroxide to form the free base.", "The free base is then reacted with hydrochloric acid to form the final product, (S)-Lercanidipine-d3 Hydrochloride." ] } | |
CAS番号 |
1217740-02-7 |
製品名 |
(S)-Lercanidipine-d3 Hydrochloride |
分子式 |
C36H39ClN3O6 |
分子量 |
651.21 |
外観 |
Pale-Yellow Solid |
melting_point |
116-118°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。